molecular formula C9H6FNO4 B8143605 Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate

Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate

Cat. No.: B8143605
M. Wt: 211.15 g/mol
InChI Key: SXOMNVOOIPIWEZ-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate (CAS 2117390-48-2) is a high-purity benzoxazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This specialized compound, with molecular formula C9H6FNO4 and molecular weight 211.15 g/mol, serves as a critical synthetic intermediate and privileged scaffold in drug discovery programs . The compound's core benzoxazole structure, substituted with a fluorine atom at the 7-position and a methyl ester group, provides a versatile platform for designing novel bioactive molecules. Research indicates this chemical scaffold shows particular promise in the development of neurological therapeutics, with patent literature identifying closely related 2-aminobenzoxazole carboxamides as potent 5-HT3 (serotonin) receptor modulators . This mechanism is clinically relevant for developing novel antiemetics for chemotherapy-induced nausea, treatments for irritable bowel syndrome (IBS), and therapies for various psychiatric and neurological disorders . Beyond its neurological applications, this fluorinated benzoxazole derivative serves as a key building block in synthesizing more complex molecular architectures for investigating protein-protein interactions, enzyme inhibition, and receptor binding kinetics. The strategic incorporation of fluorine enhances metabolic stability, membrane permeability, and binding affinity, making it invaluable for structure-activity relationship (SAR) studies in lead optimization phases. Researchers utilize this compound to develop potential therapeutics for conditions including epilepsy, chronic pain, substance abuse disorders, and pruritus . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and personal protective equipment are recommended. The product requires storage under specified cold-chain conditions to maintain stability and purity .

Properties

IUPAC Name

methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c1-14-8(12)4-2-5(10)7-6(3-4)11-9(13)15-7/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOMNVOOIPIWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thione Intermediate Formation

Methyl 2-amino-4-fluoro-3-hydroxybenzoate reacts with TCDI in tetrahydrofuran (THF) at 50°C for 6 hours to yield methyl 7-fluoro-2-thioxo-2,3-dihydrobenzoxazole-5-carboxylate. The thione group is introduced regioselectively, with the reaction achieving 70% yield after purification by ether washing.

Conversion to 2-Oxo Derivative

The thione intermediate is treated with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at 95°C for 3.5 hours, replacing the thioxo group with a chloro substituent. Subsequent hydrolysis under basic conditions (e.g., aqueous NaHCO₃) converts the chloride to the 2-oxo group, yielding the target compound. This step proceeds quantitatively in optimized conditions.

Table 1. Reaction Conditions for Thiocarbonyldiimidazole-Mediated Cyclization

StepReagentSolventTemperature (°C)Time (h)Yield (%)
1TCDITHF50670
2PCl₅POCl₃953.5>99

Palladium-Catalyzed Cyclization of Nitro Precursors

An alternative route starts with methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate, utilizing palladium(II) hydroxide/carbon (Pd(OH)₂/C) for nitro reduction and cyclization.

Nitro Reduction and Cyclization

The nitro precursor is stirred with formic acid and Pd(OH)₂/C in ethanol at 40°C for 2 hours, followed by heating to 95°C for 16 hours. The nitro group is reduced to an amine, which undergoes cyclization with formic acid to form the benzimidazole intermediate. While this method primarily yields methyl 7-fluoro-6-(phenylamino)-3H-benzo[d]imidazole-5-carboxylate (86% yield), analogous conditions with adjusted substituents could target the benzoxazole scaffold.

Table 2. Palladium-Catalyzed Reaction Parameters

ParameterValue
Catalyst20% Pd(OH)₂/C
SolventEthanol
Temperature40°C → 95°C
Time18 h
Yield86%

Ruthenium-Catalyzed Functionalization

While primarily used for triazole synthesis, ruthenium catalysts like [Cp*RuCl(COD)] facilitate regioselective cycloadditions. Applying this to halogenated intermediates could introduce substituents post-cyclization.

Comparative Analysis of Methods

  • Thiocarbonyldiimidazole Route : High-yielding (>99% after PCl₅) but requires handling toxic PCl₃ and POCl₃.

  • Palladium-Catalyzed Method : Scalable but yields imidazole derivatives unless modified.

  • Direct Carbonylation : Hypothetically efficient but untested for this specific compound.

Spectroscopic Validation

Key characterization data from PubChem:

  • Molecular Formula : C₉H₆FNO₄

  • Molecular Weight : 211.15 g/mol

  • SMILES : COC(=O)C1=CC2=C(C=C1F)OC(=O)N2

  • InChI Key : LGENYGBYNSCHLM-UHFFFAOYSA-N

Industrial-Scale Considerations

The thiocarbonyldiimidazole method is preferred for its high yield and compatibility with continuous flow systems. However, Pd-catalyzed routes offer greener profiles if imidazole byproducts are minimized.

Chemical Reactions Analysis

Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom can be replaced by other substituents such as chlorine, bromine, or iodine using appropriate halogenating agents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions are typically modified oxazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex oxazole derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has indicated its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals, contributing to the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 7-fluoro substituent in the target compound increases electron deficiency in the aromatic ring compared to non-fluorinated analogs like Methyl 1,3-benzoxazole-5-carboxylate. This enhances electrophilic substitution resistance but may improve interactions with electron-rich biological targets .
  • Halogen Effects : Bromine at position 7 (as in the brominated analog) increases molecular weight (270.1 g/mol vs. ~209–225 g/mol for other derivatives) and may alter lipophilicity (LogP) and nucleophilic substitution pathways .

Physical and Chemical Properties

  • Polarity and Solubility: The 7-fluoro and 2-oxo groups in the target compound likely increase polarity compared to non-oxygenated analogs (e.g., Methyl 1,3-benzoxazole-5-carboxylate), improving aqueous solubility but reducing lipid membrane permeability .

Biological Activity

Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C9H6FNO4
  • Molecular Weight : 211.148 g/mol
  • CAS Number : 2117390-48-2

The presence of the fluorine atom in its structure is crucial for enhancing biological activity, particularly in terms of anticancer effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its activity has been evaluated against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via caspase activation
HCT-116 (Colon Cancer)5.13Cell cycle arrest at G1 phase
U-937 (Leukemia)4.5Inhibition of tubulin polymerization

These results indicate that this compound exhibits significant cytotoxic effects on cancer cells, with mechanisms involving apoptosis and cell cycle regulation.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased levels of active caspases.
  • Cell Cycle Arrest : Studies indicate that it can induce G1 phase arrest in MCF-7 cells, thereby inhibiting cell proliferation.
  • Tubulin Interaction : The compound has demonstrated the ability to interfere with tubulin dynamics, which is critical for cancer cell division and growth.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Breast Cancer Cells :
    • Researchers investigated the compound's effect on MCF-7 cells and found that it significantly increased p53 expression and induced apoptosis through caspase activation .
  • In Vivo Studies :
    • In animal models, the compound showed a reduction in tumor size when administered at specific dosages, indicating its potential for therapeutic use in cancer treatment .
  • Comparative Analysis with Other Compounds :
    • When compared to traditional chemotherapeutics like doxorubicin, this compound demonstrated superior efficacy against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted 2-aminophenol derivatives and carboxylating agents. For example, a two-step process may involve (1) cyclization of 5-fluoro-2-aminophenol with a carbonyl source (e.g., triphosgene) to form the benzoxazole core, followed by (2) esterification with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) . Catalysts like p-toluenesulfonic acid (PTSA) can enhance cyclization efficiency, while reaction temperature (80–100°C) and solvent polarity (DMF vs. THF) critically impact yield and purity. Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR. The fluorine substituent deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-6 and H-8 in the benzoxazole ring) .
  • IR Spectroscopy : Strong stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxazole C=O) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (195.15 g/mol), with fragmentation patterns indicating loss of COOCH₃ (44 Da) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and torsional strain in the benzoxazole ring . Challenges include resolving disorder in the fluorine substituent or ester group. Hydrogen bonding networks (e.g., C=O···H–N interactions) can be analyzed using Mercury software to map graph-set motifs (e.g., R₂²(8) patterns) . Example parameters: space group P2₁/c, Z = 4, with R-factor < 0.05 for high-quality data .

Q. What computational methods are suitable for studying electronic structure and substituent effects on bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) can rationalize structure-activity relationships (SAR). Solvent models (e.g., PCM for water) improve accuracy of Gibbs free energy calculations .

Q. How do substituent variations influence biological activity, and what assays are recommended for preliminary screening?

  • Methodological Answer : Replace the 7-fluoro group with Cl or Br to test halogen effects on antimicrobial potency (e.g., MIC assays against S. aureus). The methyl ester can be hydrolyzed to the carboxylic acid to assess solubility impacts. Standard assays include:

  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ values).
  • Antioxidant : DPPH radical scavenging (EC₅₀).
  • Anti-inflammatory : COX-2 inhibition ELISA .

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